molecular formula C10H12ClNO B8171084 2-Chloro-3-(cyclopropylmethoxy)aniline

2-Chloro-3-(cyclopropylmethoxy)aniline

Cat. No.: B8171084
M. Wt: 197.66 g/mol
InChI Key: TZEPFYGIYMQDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO. It is a derivative of aniline, featuring a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclopropylmethoxy)aniline typically involves the reaction of 2-chloroaniline with cyclopropylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of cyclopropylmethanol is replaced by the amino group of 2-chloroaniline. This reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods offer higher yields and greater efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclopropylmethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Chloro-3-(cyclopropylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The chlorine and cyclopropylmethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(cyclopropylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance and electronic effects that differentiate it from other aniline derivatives .

Properties

IUPAC Name

2-chloro-3-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPFYGIYMQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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